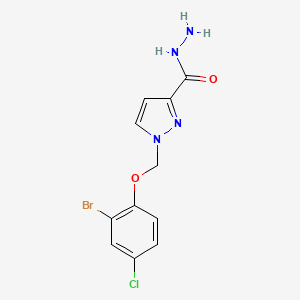

![molecular formula C22H12ClF2N3 B2540283 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-70-9](/img/structure/B2540283.png)

1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

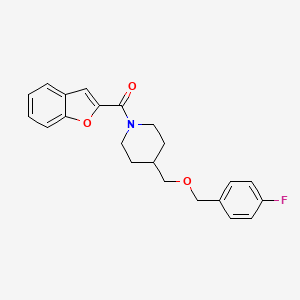

The compound "1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline" belongs to a class of compounds known as pyrazoloquinolines, which are of significant interest due to their diverse biological activities and potential applications in material science. These compounds are known for their fluorescent properties and have been studied for their use in molecular sensors and light-emitting devices .

Synthesis Analysis

The synthesis of pyrazoloquinolines can be achieved through various methods, including palladium-catalyzed intramolecular C–N bond formation. For instance, novel 1H-pyrazolo[4,3-c]quinolines have been prepared from 4-chloroquinoline-3-carbaldehyde hydrazones using palladium catalysis, which also involves concurrent hydrazine N–N bond fission . Additionally, reactions between arylhydrazinium chlorides and chloroquinoline carbaldehydes have been employed to produce hydrazone derivatives and pyrazoloquinolines, which are of interest due to their antimicrobial and antiviral activities .

Molecular Structure Analysis

The molecular structure of pyrazoloquinolines often exhibits peripheral delocalization in the heteroaromatic portion of the fused ring system. This delocalization can affect the compound's physical properties and interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular structures . The molecular structure can also influence the photophysical properties of the compound, as seen in the case of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline .

Chemical Reactions Analysis

Pyrazoloquinolines can undergo various chemical reactions, including reversible quenching of fluorescence upon protonation. This process is influenced by the presence of protic acids and can be analyzed through steady-state and transient fluorescence spectra. The quenching mechanism involves both dynamic and static quenching, with the formation of a ground-state proton-transfer complex being responsible for static quenching .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinolines, such as solvatochromism, acidochromism, and solid-state fluorescence, are influenced by their molecular structure. These properties are important for the implementation of molecular logic switches and the interpretation of pH-dependent fluorescence. The photophysical properties, including the energy of the first electronic excited state and the effect of solvents on this energy, have been studied using techniques like the Lippert-Mataga plot and Kamlet–Taft multilinear regression analysis .

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Molecular Sensors

1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, which share structural similarities with 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, have been extensively studied for their bright fluorescence and potential as molecular sensors. The versatility of these compounds is demonstrated through the construction of fluorophore-spacer-receptor systems and fluoroionophores that operate via intramolecular charge transfer, showcasing significant analyte-induced fluorescence enhancement and ratiometric dual emission. These properties are particularly advantageous for metal ion recognition, highlighting the compound's potential in developing advanced sensing materials Rurack et al., 2002.

Fluorescent Dyes and Electroluminescent Applications

The optical absorption and fluorescence spectra of various derivatives of diphenyl pyrazoloquinolines, including those with modifications similar to 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, have been the subject of research. These studies, which include experimental investigations and quantum chemical calculations, reveal that such compounds are highly solvatochromic and exhibit promising features for use in luminescent and electroluminescent applications. The solvatochromic properties, coupled with the observed shifts in optical absorption and fluorescence bands with solvent polarity, underscore the potential of these derivatives in creating tunable fluorescent dyes for a range of applications Danel et al., 2010.

Photovoltaic Devices

Research into the photovoltaic properties of quinoline derivatives, akin to 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, has demonstrated their efficacy in organic–inorganic photodiode fabrication. The electrical properties of heterojunction diodes constructed with these compounds exhibit rectification behavior and photovoltaic properties under illumination, suggesting their suitability for use in photodiode applications. The presence of substituents, such as chlorophenyl groups, has been shown to improve the diode parameters, indicating that specific modifications to the core structure can enhance performance in photovoltaic devices Zeyada et al., 2016.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been found to interact with their targets through various mechanisms, leading to changes in cellular function .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF2N3/c23-14-6-10-16(11-7-14)28-22-17-2-1-3-19(25)21(17)26-12-18(22)20(27-28)13-4-8-15(24)9-5-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQUYLKZKULMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CN=C2C(=C1)F)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2540208.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)

![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)

![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)

![N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2540219.png)

![2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide](/img/structure/B2540223.png)